![molecular formula C15H9ClF2N4O2S B2449474 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide CAS No. 896325-06-7](/img/structure/B2449474.png)
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide
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Description
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives, which are biologically active small molecules, can be achieved by replacing chloride ions in cyanuric chloride . These compounds can be prepared by conventional methods or by using microwave irradiation . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of the compound includes a pyrimido[1,2-a][1,3,5]triazin-6-one scaffold . Variations in the structure can be achieved by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the replacement of chloride ions in cyanuric chloride and the esterification of the 4-aminobenzoic acid moiety . The s-triazine derivatives and their methyl ester analogues can be fully characterized by FT-IR, NMR (1 H-NMR and 13 C-NMR), mass spectra, and elemental analysis .Scientific Research Applications
Drug Discovery and Development
This compound could be a valuable asset in the field of drug discovery. Its structure suggests that it may interact with various biological targets, potentially leading to the development of new medications. For instance, the presence of a pyridotriazine moiety could imply activity against certain kinases, which are often targets for cancer therapy .
Proteomics Research
The compound’s ability to bind to specific proteins could make it useful in proteomics research, where it might serve as a tagging agent to isolate and study particular proteins within complex biological systems .
Chemical Biology
In chemical biology, this compound could be used as a molecular probe to dissect and understand biological processes at the chemical level. Its unique structure allows for the possibility of it being a selective modulator of protein function .
properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N4O2S/c16-8-1-4-12-20-14(21-15(24)22(12)6-8)25-7-13(23)19-11-3-2-9(17)5-10(11)18/h1-6H,7H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIQUVIKLXGGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide |
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